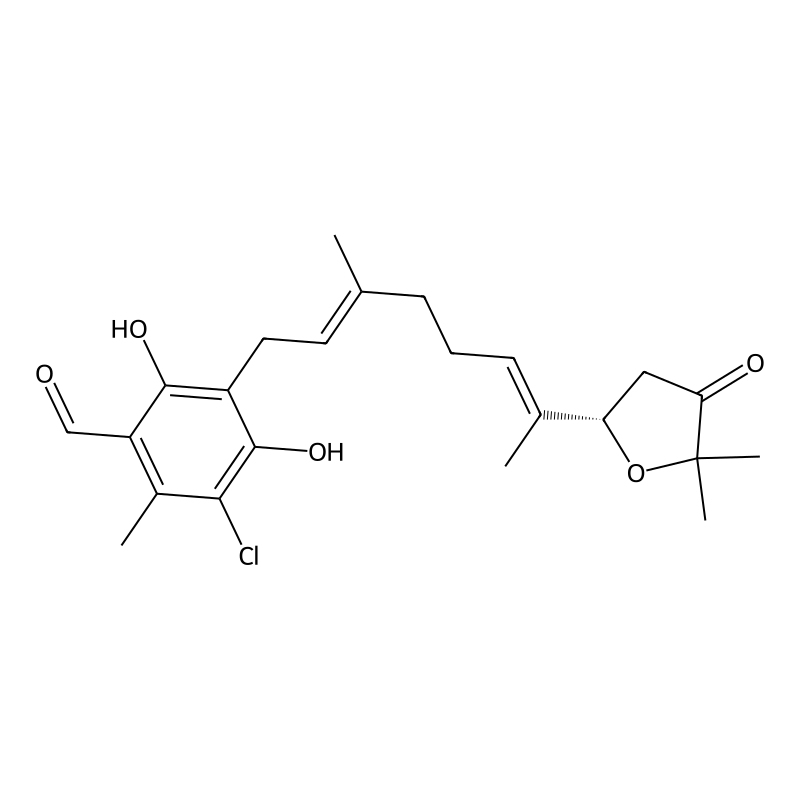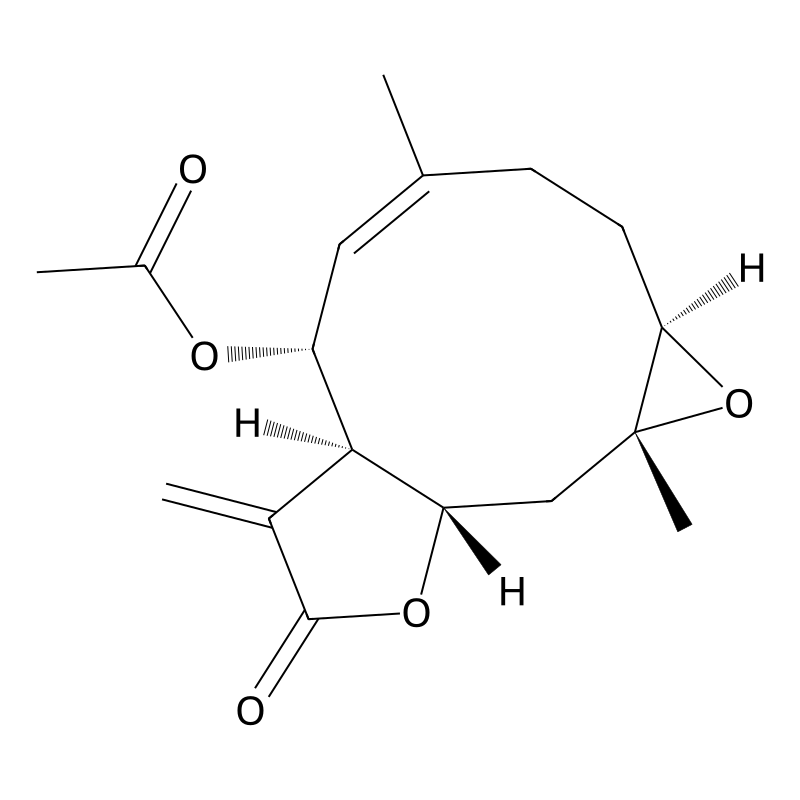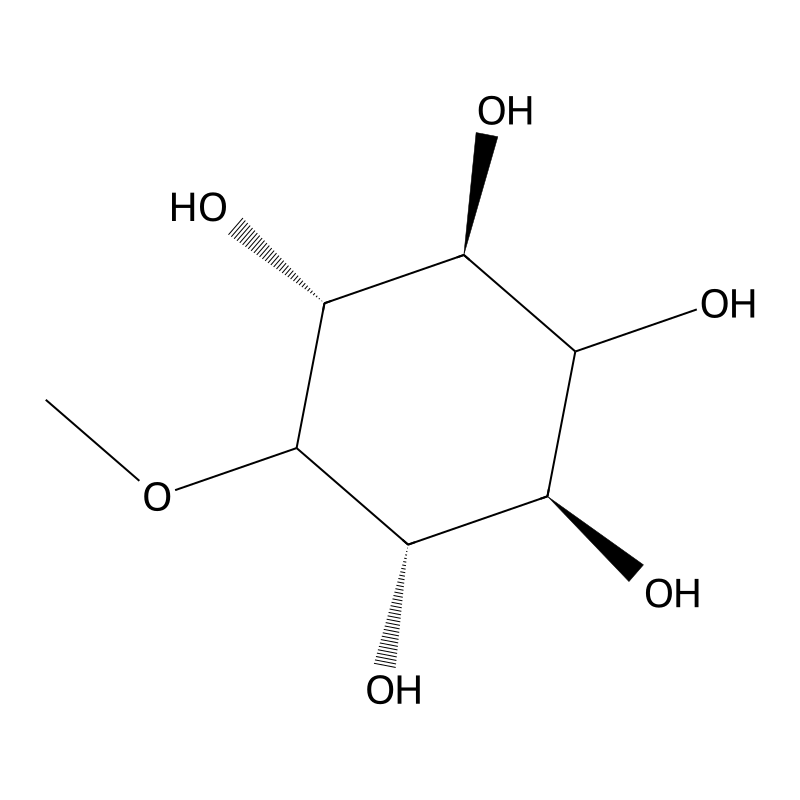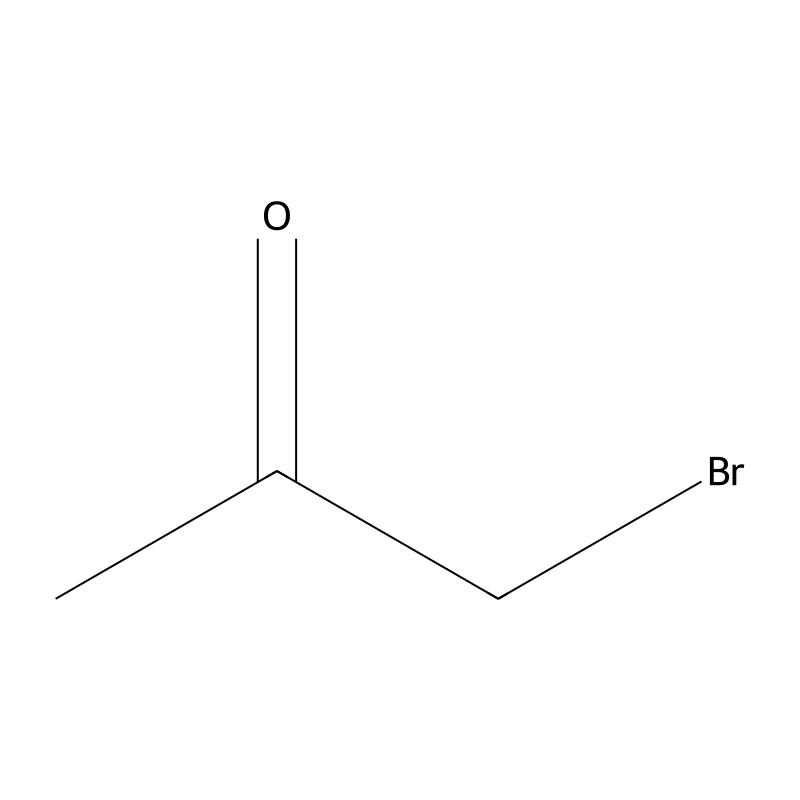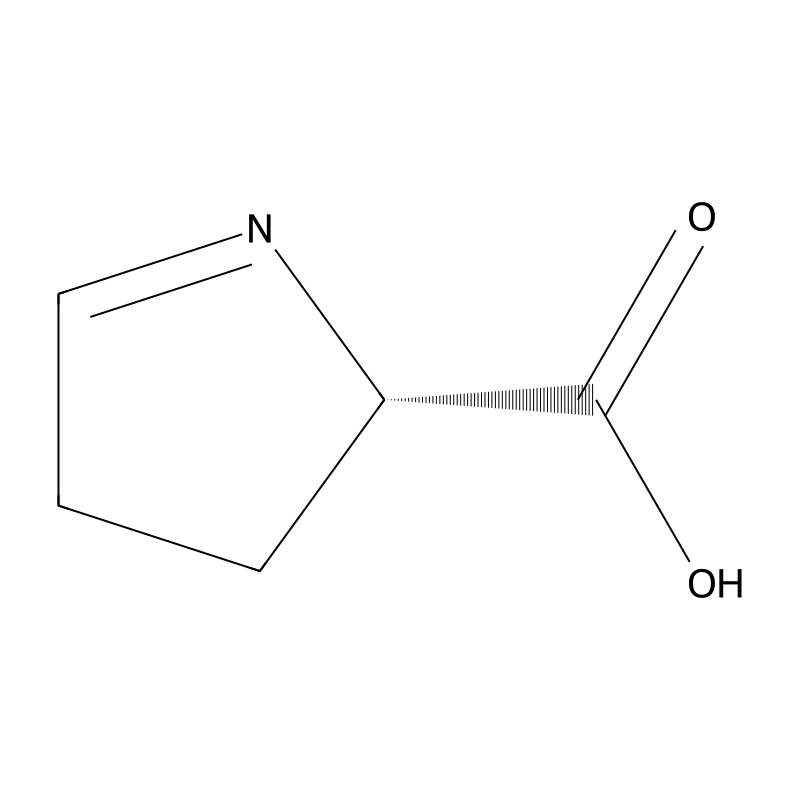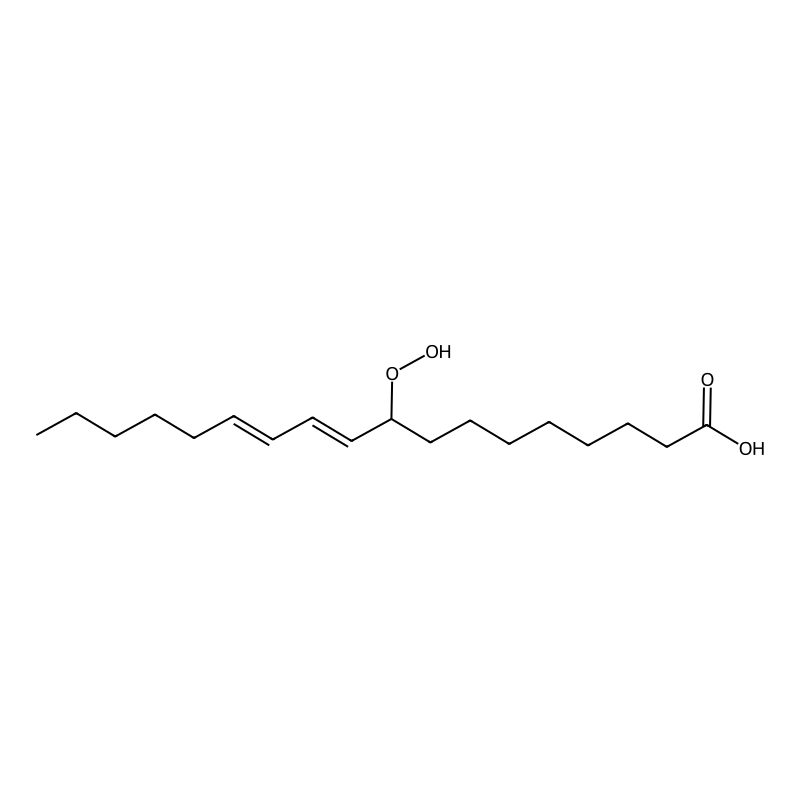Dichloromethyl 2,2,2-trifluoroethyl ether
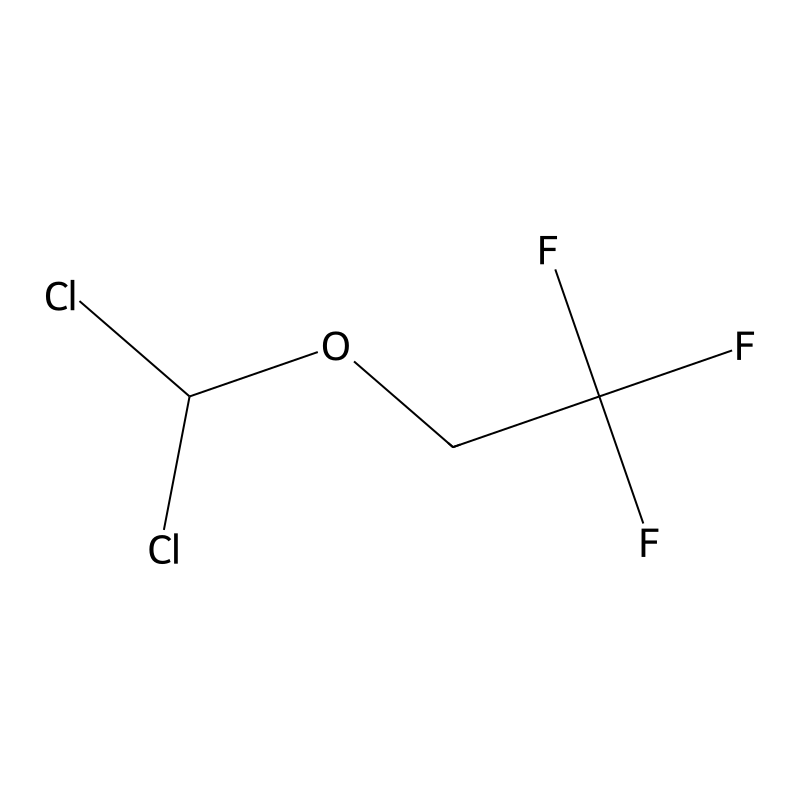
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Material Science
Scientific Field: Material Science
Summary of the Application: Dichloromethyl 2,2,2-trifluoroethyl ether is used as a solvent for dispersing fluorinated materials . This application is particularly useful in research and development settings .
Methods of Application: The specific methods of application can vary depending on the particular experiment or procedure. Generally, the compound is used to dissolve or disperse fluorinated materials in a solution. The exact concentration and conditions would depend on the specific requirements of the experiment .
Results or Outcomes: The use of Dichloromethyl 2,2,2-trifluoroethyl ether as a solvent can facilitate the dispersion of fluorinated materials, which can be beneficial in various material science applications . The specific results or outcomes would depend on the particular experiment or procedure .
Dichloromethyl 2,2,2-trifluoroethyl ether is a chemical compound with the molecular formula and a molecular weight of approximately 253.38 g/mol. This compound is characterized by its unique trifluoromethyl group, which imparts distinct physical and chemical properties. It exists as a colorless liquid under standard conditions and is known for its volatility and reactivity, particularly in organic synthesis.
- Nucleophilic Substitution: The presence of chlorine atoms allows for nucleophilic substitution reactions, where nucleophiles can replace chlorine atoms under suitable conditions .
- Dehydrohalogenation: This process can occur when treated with strong bases, leading to the formation of alkenes.
- Reduction Reactions: Dichloromethyl 2,2,2-trifluoroethyl ether can undergo reduction to yield less halogenated derivatives or alcohols depending on the reducing agent used .
Several methods have been developed for synthesizing dichloromethyl 2,2,2-trifluoroethyl ether:
- Chlorination of Trifluoroethyl Ethers: This method involves the chlorination of 2,2,2-trifluoroethyl ether using chlorine gas under controlled conditions to introduce dichloro groups .
- Williamson Ether Synthesis: A classical method where an alkoxide reacts with a haloalkane. In this case, sodium alkoxide could react with dichloromethyl halides .
- Copper-Catalyzed Reactions: Some recent studies indicate that copper-catalyzed processes can be employed for synthesizing trifluoroethyl ethers from corresponding halides .
Dichloromethyl 2,2,2-trifluoroethyl ether finds applications primarily in:
- Organic Synthesis: It serves as an intermediate in the synthesis of various fluorinated organic compounds.
- Pharmaceuticals: Due to its unique structure, it may be explored for developing new pharmaceutical agents with enhanced efficacy.
Dichloromethyl 2,2,2-trifluoroethyl ether shares similarities with several other fluorinated compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Trichloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether | C3Cl5F3O | Contains more chlorine atoms; higher reactivity |
| Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether | C3Cl4F3O | Similar structure but fewer chlorine atoms |
| Difluoromethyl 2,2,2-trifluoroethyl ether | C3F5O | Lacks chlorine; focuses on fluorinated properties |
Uniqueness
Dichloromethyl 2,2,2-trifluoroethyl ether's uniqueness lies in its combination of both chlorine and trifluoromethyl groups. This combination enhances its reactivity profile compared to other fluorinated ethers and makes it a valuable intermediate in synthetic organic chemistry.

